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Compound of Interest

1-(3-Bromophenyl)imidazolidin-2-
Compound Name:
one

Cat. No.: B085219

An In-depth Technical Guide on the Spectroscopic Data of 1-(3-Bromophenyl)imidazolidin-2-
one

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 1-(3-Bromophenyl)imidazolidin-2-one. Due to the limited availability of direct
experimental spectra in public databases, this guide presents predicted data based on the
analysis of structurally similar compounds and general principles of spectroscopy. It also
includes a representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

e IUPAC Name: 1-(3-bromophenyl)imidazolidin-2-one
e CAS Number: 14088-96-1[1]
e Molecular Formula: CoHsBrN20

e Molecular Weight: 241.09 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-(3-
Bromophenyl)imidazolidin-2-one. These predictions are based on established chemical shift
and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.6-7.8 m 2H Ar-H
~7.2-7.4 m 2H Ar-H
~5.0-55 s (broad) 1H N-H
~3.8-4.0 t 2H N-CH:z
~3.4-3.6 t 2H N-CH:z

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (8) ppm Assighment
~160 C=0

~140 Ar-C (C-N)
~130 Ar-C (C-Br)
~120 - 130 Ar-C (CH)
~45 N-CH:2

~40 N-CH:

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3200-3400 Medium, Broad N-H Stretch
~3000-3100 Medium Aromatic C-H Stretch
~2850-2950 Medium Aliphatic C-H Stretch
~1680-1720 Strong C=0 Stretch (Urea)
~1550-1600 Medium-Strong Aromatic C=C Stretch
~1200-1300 Medium C-N Stretch
~550-650 Medium-Strong C-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

[M]* (Molecular ion peak,

240/242 High bromine isotope pattern)
184/186 Medium [M - C2HaN]*

156/158 Medium [M - C2H4aN20]*

77 Medium [CeHs]*

Experimental Protocols

The following are representative protocols for the synthesis of 1-(3-
Bromophenyl)imidazolidin-2-one and the acquisition of its spectroscopic data.

Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one

This protocol is a general representation based on common methods for the synthesis of
imidazolidin-2-ones.[2][3][4]
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Reaction Setup: To a solution of N-(3-bromophenyl)ethane-1,2-diamine (1 equivalent) in a
suitable solvent such as dichloromethane or tetrahydrofuran, add a carbonylating agent like
carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is
then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively
with dilute acid (e.g., 1M HCI), saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated. The crude product is purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Final Product: The pure fractions are combined and the solvent is evaporated to yield 1-(3-
Bromophenyl)imidazolidin-2-one as a solid.

Spectroscopic Characterization

NMR Spectroscopy: *H and *3C NMR spectra are recorded on a 400 MHz spectrometer. The
sample is dissolved in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as
an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)
spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total
Reflectance (ATR) accessory.

Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an
electron ionization (El) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel chemical compound like 1-(3-Bromophenyl)imidazolidin-2-one.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 1-(3-
Bromophenyl)imidazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085219#spectroscopic-data-nmr-ir-ms-of-1-3-
bromophenyl-imidazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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